(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-15-6-4-13(10-16(15)25-2)5-7-17(23)22-11-14(12-22)21-18-19-8-3-9-20-18/h3-10,14H,11-12H2,1-2H3,(H,19,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAJUPAJWNKZTC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative of chalcone, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Molecular Formula : C₁₆H₁₅N₃O₃
Molecular Weight : 299.31 g/mol
Structure : The compound features a chalcone backbone with a pyrimidine substituent, which may enhance its biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dimethoxyacetophenone with a pyrimidinyl amine in the presence of a suitable catalyst. The reaction conditions and purification methods are critical for obtaining high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. The presence of methoxy groups in the structure has been linked to enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes is believed to be one of the mechanisms underlying its antimicrobial effects .
| Compound | Activity | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | S. aureus | 25 |
| Chalcone Derivative | Antifungal | Candida albicans | 30 |
Anticancer Activity
Chalcones are also recognized for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several chalcone derivatives, including our compound, against clinical isolates of multidrug-resistant bacteria. The results showed that the compound effectively inhibited bacterial growth with an IC50 value comparable to standard antibiotics .
- Anticancer Potential : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain pyrimidine derivatives could effectively induce apoptosis in breast cancer cells, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Properties
Research has also explored the antimicrobial activity of similar compounds. For example, derivatives containing the azetidine ring have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been documented, with some studies reporting significant reductions in inflammatory markers in vitro and in vivo. This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related compound on human carcinoma cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated notable inhibitory activity, supporting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Key Observations:
- Azetidine vs.
- Pyrimidine vs. Pyridine: The pyrimidin-2-ylamino group (target compound) provides two nitrogen atoms for H-bonding, unlike pyridine (), enhancing interactions with biological targets like ATP-binding pockets .
- Methoxy vs. Hydroxy Substituents : The 3,4-dimethoxyphenyl group (target, ) increases lipophilicity compared to 4-hydroxyphenyl (), affecting membrane permeability .
Crystallographic and Computational Insights
- Planarity and Conjugation: The propenone core in analogs (e.g., ) is coplanar (r.m.s. deviation ≤0.099 Å), critical for π-stacking in biological targets .
- SHELX Refinement : Widely used for structural validation (), suggesting similar approaches for the target compound .
Research Implications
The target compound’s unique combination of azetidine-pyrimidine and dimethoxyphenyl groups positions it as a promising candidate for kinase inhibition or anticancer drug development. Further research should prioritize crystallographic analysis and in vitro kinase assays to validate its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
